7-oxo-2-phenyl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for a catalyst . The reaction proceeds efficiently, yielding the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Biginelli-type reaction provides a scalable and efficient route for its synthesis. The absence of a catalyst simplifies the process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purines.
Medicine: The compound has potential therapeutic applications, including as a kinase inhibitor and a calcium channel blocker.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes like kinases by binding to their active sites, thereby blocking their activity. It can also modulate calcium channels, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid: A closely related compound with similar structural features.
3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Another derivative with a cyano group at the 3-position.
Uniqueness
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H13N3O3 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
7-oxo-2-phenyl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3/c17-12-9(13(18)19)7-14-11-6-10(15-16(11)12)8-4-2-1-3-5-8/h1-5,7,10-11,14-15H,6H2,(H,18,19) |
InChI Key |
SGFOTPQWVHZAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN2C1NC=C(C2=O)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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